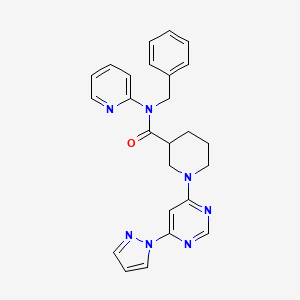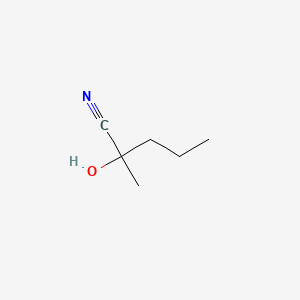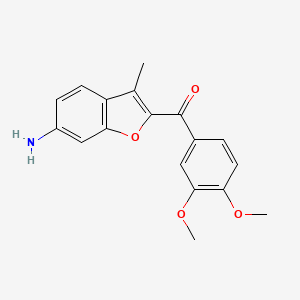![molecular formula C13H12N2O4 B2602599 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid CAS No. 1189046-41-0](/img/structure/B2602599.png)
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid” is a chemical compound with the CAS Number: 176593-99-0 . It has a molecular weight of 246.22 . The IUPAC name for this compound is {[(5-phenyl-3-isoxazolyl)carbonyl]amino}acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O4/c15-11(16)7-13-12(17)9-6-10(18-14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of this compound is 246.22 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and characterization of compounds related to 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid are fundamental to understanding their applications in scientific research. The formation of oxazole rings, often through cyclization reactions, serves as a critical step in generating compounds with specific structural features and potential biological activities. For instance, the synthesis of macrocycles through direct amide cyclization from linear precursors involving oxazole intermediates highlights the complex chemistry and potential of these compounds for further functionalization and application in materials science and medicinal chemistry (Linden, Iliev, & Heimgartner, 2006).
Applications in Material Science
Compounds derived from or related to this compound find applications in material science, particularly in the development of polymers and coatings. The exploration of renewable building blocks like phloretic acid for enhancing the reactivity of molecules towards benzoxazine ring formation showcases the potential of these compounds in creating new materials with desirable thermal and mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biological Activities and Medicinal Chemistry
While the focus is away from drug use and side effects, the chemical frameworks of these compounds underpin significant research in medicinal chemistry, exploring their potential as scaffolds for drug development. The synthesis of diverse heterocyclic substances from 2-arylhydrazononitriles demonstrates the versatility of these compounds in generating bioactive molecules with promising antimicrobial activities, thus opening avenues for the development of new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Catalysis and Organic Synthesis
The utility of this compound derivatives in catalysis and organic synthesis is evident through studies on asymmetric synthesis and cyclization reactions. The development of novel synthetic methodologies leveraging the unique properties of oxazoles and related compounds contributes to the advancement of organic synthesis, offering efficient routes to complex molecules with high stereochemical control (Trost, Dogra, & Franzini, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
“2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid” is an oxazole derivative. Oxazole derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry . .
Mode of Action
Oxazole derivatives often interact with biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Oxazole derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Propriétés
IUPAC Name |
2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(13(17)18)14-12(16)10-7-11(19-15-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWLNWUJLTMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2602532.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)
![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)



